3-ethyl-4-methyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one 3-ethyl-4-methyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14990625
InChI: InChI=1S/C21H20O4/c1-4-17-13(2)18-11-10-16(12-19(18)25-21(17)23)24-14(3)20(22)15-8-6-5-7-9-15/h5-12,14H,4H2,1-3H3
SMILES:
Molecular Formula: C21H20O4
Molecular Weight: 336.4 g/mol

3-ethyl-4-methyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one

CAS No.:

Cat. No.: VC14990625

Molecular Formula: C21H20O4

Molecular Weight: 336.4 g/mol

* For research use only. Not for human or veterinary use.

3-ethyl-4-methyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one -

Specification

Molecular Formula C21H20O4
Molecular Weight 336.4 g/mol
IUPAC Name 3-ethyl-4-methyl-7-(1-oxo-1-phenylpropan-2-yl)oxychromen-2-one
Standard InChI InChI=1S/C21H20O4/c1-4-17-13(2)18-11-10-16(12-19(18)25-21(17)23)24-14(3)20(22)15-8-6-5-7-9-15/h5-12,14H,4H2,1-3H3
Standard InChI Key NLOYUWUAIVLYRX-UHFFFAOYSA-N
Canonical SMILES CCC1=C(C2=C(C=C(C=C2)OC(C)C(=O)C3=CC=CC=C3)OC1=O)C

Introduction

Chemical Structure and Nomenclature

Structural Characteristics

3-Ethyl-4-methyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one features a chromenone backbone (a bicyclic structure comprising a benzene ring fused to a pyrone moiety) with three key substituents:

  • An ethyl group at the 3-position,

  • A methyl group at the 4-position,

  • A 1-methyl-2-oxo-2-phenylethoxy group at the 7-position.

The phenylethoxy substituent introduces a ketone functionality and a phenyl ring, which may enhance lipophilicity and influence binding interactions with biological targets . Compared to the closely related compound 3-ethyl-4,8-dimethyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one (PubChem CID 2939741) , the absence of a methyl group at the 8-position in the target compound could alter its electronic and steric properties, potentially impacting reactivity and bioactivity.

Table 1: Structural Comparison with Analogous Chromenones

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC<sub>21</sub>H<sub>20</sub>O<sub>4</sub>336.383-ethyl, 4-methyl, 7-(1-methyl-2-oxo-2-phenylethoxy)
3-Ethyl-4,8-dimethyl analog C<sub>22</sub>H<sub>22</sub>O<sub>4</sub>350.403-ethyl, 4-methyl, 8-methyl, 7-(1-methyl-2-oxo-2-phenylethoxy)
4-Butyl-7-(1-methyl-2-oxo-2-phenylethoxy)C<sub>22</sub>H<sub>22</sub>O<sub>4</sub>350.404-butyl, 7-(1-methyl-2-oxo-2-phenylethoxy)

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 3-ethyl-4-methyl-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one likely follows a multi-step protocol involving:

  • Core Chromenone Formation: Condensation of resorcinol derivatives with β-keto esters under acidic conditions to construct the chromen-2-one scaffold .

  • Substituent Introduction:

    • Ethyl and Methyl Groups: Introduced via alkylation or Friedel-Crafts acylation at the 3- and 4-positions.

    • Phenylethoxy Group: Attached through nucleophilic substitution using 1-methyl-2-oxo-2-phenylethyl bromide under basic conditions (e.g., potassium carbonate in dimethylformamide).

Table 2: Representative Reaction Conditions for Key Steps

StepReagents/ConditionsYield Optimization Strategies
Chromenone FormationResorcinol, ethyl acetoacetate, H<sub>2</sub>SO<sub>4</sub>, 80–100°CProlonged reflux (6–8 hours) to enhance cyclization
AlkylationEthyl iodide, NaH, THF, 0°C to room temperatureSlow addition of alkylating agent to minimize side reactions
Phenylethoxy Attachment1-Methyl-2-oxo-2-phenylethyl bromide, K<sub>2</sub>CO<sub>3</sub>, DMF, 60°CUse of anhydrous DMF to prevent hydrolysis

Purification and Characterization

Post-synthetic purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol . Structural confirmation is achieved via:

  • Spectroscopic Methods:

    • <sup>1</sup>H NMR: Peaks corresponding to ethyl (δ 1.2–1.4 ppm, triplet), methyl (δ 2.3–2.5 ppm, singlet), and phenyl protons (δ 7.3–7.6 ppm, multiplet) .

    • IR Spectroscopy: Stretching vibrations for carbonyl groups (C=O at ~1700–1750 cm<sup>-1</sup>) and ether linkages (C–O at ~1200 cm<sup>-1</sup>) .

Molecular Properties and Computational Analysis

Physicochemical Properties

Key properties inferred from analogs :

  • LogP (Octanol-Water Partition Coefficient): Estimated at 3.1–3.5, indicating moderate lipophilicity suitable for membrane penetration.

  • Hydrogen Bond Donors/Acceptors: 0 donors and 4 acceptors, aligning with Lipinski’s "Rule of Five" for drug-likeness.

  • Topological Polar Surface Area (TPSA): ~55 Ų, suggesting moderate bioavailability.

In Silico Predictions

Computational models predict:

  • Metabolic Stability: Susceptibility to hepatic CYP3A4-mediated oxidation due to the ethyl and methyl substituents .

  • Blood-Brain Barrier Permeability: Low probability (PPB < 30%) due to the polar phenylethoxy group .

Table 3: Predicted ADMET Properties

PropertyValueMethod Used
Water Solubility0.02 mg/mL (25°C)ALOGPS 3.0
Plasma Protein Binding89%SwissADME
CYP2D6 InhibitionNon-inhibitoradmetSAR

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